3-methylbenzenesulfonyl Chloride
Overview
Description
C7H7ClO2S . It is a derivative of benzenesulfonyl chloride where a methyl group is substituted at the meta position of the benzene ring. This compound is widely used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbenzenesulfonyl Chloride can be synthesized via the chlorination of m-thiocresol in glacial acetic acid . Another method involves the reaction of phosphorus pentachloride with m-toluenesulfonic acid or its salts . The reaction is typically carried out at elevated temperatures (170-180°C) for several hours to ensure completion.
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of m-toluenesulfonic acid using chlorosulfonic acid or sulfuryl chloride. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzenesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: While it is less common, the compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Catalysts: Quaternary ammonium salts such as tetrabutylammonium iodide can be used to enhance reaction rates.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Scientific Research Applications
3-Methylbenzenesulfonyl Chloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-Methylbenzenesulfonyl Chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds . This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
4-Methylbenzenesulfonyl Chloride (p-Toluenesulfonyl Chloride): Similar structure but with the methyl group at the para position.
2-Methylbenzenesulfonyl Chloride (o-Toluenesulfonyl Chloride): Methyl group at the ortho position.
4-Trifluoromethylbenzenesulfonyl Chloride: Contains a trifluoromethyl group instead of a methyl group.
Uniqueness: 3-Methylbenzenesulfonyl Chloride is unique due to its specific reactivity and steric properties conferred by the meta-substituted methyl group. This positioning can influence the compound’s reactivity and the types of products formed in reactions compared to its ortho and para counterparts.
Properties
IUPAC Name |
3-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPMLWUKHQMEBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370380 | |
Record name | 3-methylbenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1899-93-0 | |
Record name | 3-methylbenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylbenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is acetonitrile chosen as a solvent for the radical bromination of toluene sulfonyl chlorides in this study?
A1: The researchers chose acetonitrile as the solvent for several reasons. First, it avoids the use of chlorinated solvents, which are often environmentally harmful []. Second, acetonitrile improved both the yield and reproducibility of the bromination reaction compared to other solvents tested []. This highlights the importance of solvent selection in optimizing chemical reactions.
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